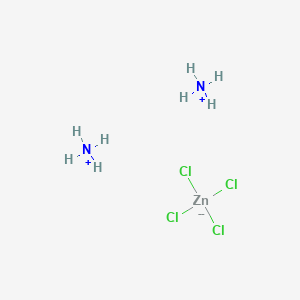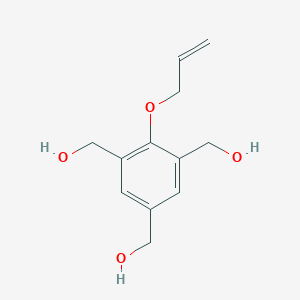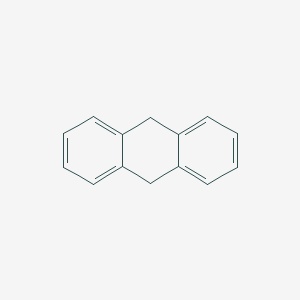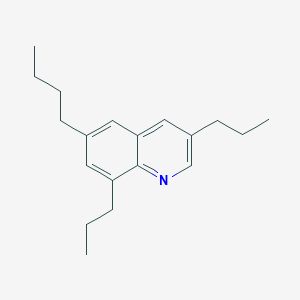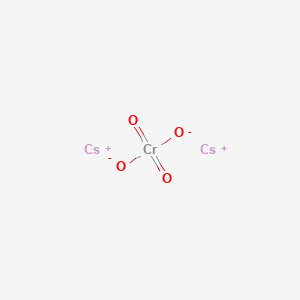
Chrom(VI)-cesium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cesium chromate is an inorganic compound with the chemical formula Cs₂CrO₄. It appears as a yellow crystalline solid and is the cesium salt of chromic acid. This compound crystallizes in the orthorhombic system and has been historically significant in the production of cesium vapor during vacuum tube manufacturing .
Synthetic Routes and Reaction Conditions:
- Cesium chromate can be synthesized by reacting chromium (VI) oxide with cesium carbonate. This reaction produces cesium chromate and carbon dioxide gas:
Reaction with Chromium (VI) Oxide and Cesium Carbonate: CrO3(aq)+Cs2CO3(aq)→Cs2CrO4(aq)+CO2(g)
Another method involves salt metathesis between potassium chromate and cesium chloride:Salt Metathesis: K2CrO4(aq)+2CsCl(aq)→Cs2CrO4(aq)+2KCl(aq)
Cesium dichromate, derived from ammonium dichromate, can be alkalinized with cesium hydroxide to yield cesium chromate:Alkalinisation of Cesium Dichromate: Cs2Cr2O7(aq)+2CsOH(aq)→2Cs2CrO4(aq)+H2O(ℓ)
Industrial Production Methods: The industrial production of cesium chromate typically follows the same synthetic routes mentioned above, with a focus on optimizing reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation and Reduction: Cesium chromate can undergo redox reactions, where it acts as an oxidizing agent. For example, it can be reduced to cesium dichromate under certain conditions.
Substitution Reactions: It can participate in substitution reactions where the chromate ion is replaced by other anions.
Common Reagents and Conditions:
Reducing Agents: Silicon, boron, or titanium can be used as reducing agents to produce cesium vapor from cesium chromate.
Reaction Conditions: These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products:
Cesium Dichromate: Formed during the reduction of cesium chromate.
Cesium Vapor: Produced during the reduction process in vacuum tube manufacturing.
Wissenschaftliche Forschungsanwendungen
Cesium chromate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other cesium compounds of academic interest.
Environmental Science: Employed in studies related to the adsorption of cesium and chromate ions from aqueous solutions using modified zeolites.
Industry: Historically used in the production of cesium vapor for vacuum tubes, although this application has diminished over time.
Wirkmechanismus
Target of Action
Cesium chromate, an inorganic compound with the formula Cs2CrO4 , primarily targets radioactive liquid wastes generated from radioisotope production facilities and/or radiochemistry research laboratories . It is particularly effective in adsorbing cesium cations (Cs+) and chromate anions (HCrO4−) from aqueous solutions .
Mode of Action
Cesium chromate interacts with its targets through a process known as adsorption . This process involves the attachment of cesium cations and chromate anions to the surface of a solid substance, in this case, a surfactant-modified zeolite . The zeolite is organically modified with the surfactant cetyltrimethylammonium bromide (CTAB), enhancing its ability to adsorb the concerned species .
Biochemical Pathways
The primary biochemical pathway affected by cesium chromate involves the adsorption of cesium cations and chromate anions . This process is facilitated by the surfactant-modified zeolite, which acts as a dual-function material . The adsorption mechanism of the concerned (radio)toxicants is proposed .
Pharmacokinetics
adsorption capacities . Specifically, CTAB-zeolite exhibited adsorption capacities of 0.713 and 1.216 mmol/g for Cs(I) and Cr(VI), respectively .
Result of Action
The result of cesium chromate’s action is the effective removal of cesium cations and chromate anions from aqueous solutions . This is particularly beneficial in the context of radioactive liquid waste management, where such ions pose significant environmental and health hazards .
Action Environment
The action of cesium chromate is influenced by several environmental factors. For instance, the efficiency of the adsorption process is dependent on the pH range of the solution , with optimal adsorption occurring in the pH range 2.5–4.2 . Additionally, the process is time-dependent, with equilibrium being attained after 90 and 300 minutes for Cs(I) and Cr(VI), respectively .
Biochemische Analyse
Biochemical Properties
Cesium chromate is mainly obtained from the reaction of chromium (VI) oxide with cesium carbonate . There is limited information available on the role of cesium chromate in biochemical reactions, including its interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
For instance, chromium (VI) exists in the aquatic environment in various anionic forms of HCrO4−, Cr2O72−, and CrO42− depending on the pH of the medium .
Molecular Mechanism
A study comparing the effect of cesium and sodium ions in the oxadiaza excision cross-coupling reactions reveals that the cesium-coordinated species changes the reaction preference from attack at the ketone carbonyl to attack at the ester carbon due to metal ion-specific transition state conformational accommodation .
Vergleich Mit ähnlichen Verbindungen
Sodium Chromate (Na₂CrO₄): Similar in structure and properties but uses sodium instead of cesium.
Potassium Chromate (K₂CrO₄): Another analogous compound with potassium as the cation.
Ammonium Chromate ((NH₄)₂CrO₄): Contains ammonium ions instead of cesium.
Uniqueness: Cesium chromate is unique due to the presence of cesium, which imparts distinct properties such as higher density and different solubility characteristics compared to its sodium, potassium, and ammonium counterparts .
Eigenschaften
CAS-Nummer |
13454-78-9 |
|---|---|
Molekularformel |
CrCsH2O4 |
Molekulargewicht |
250.915 g/mol |
IUPAC-Name |
dicesium;dioxido(dioxo)chromium |
InChI |
InChI=1S/Cr.Cs.2H2O.2O/h;;2*1H2;;/q+2;;;;;/p-2 |
InChI-Schlüssel |
KZCAZNLDQWOKPM-UHFFFAOYSA-L |
SMILES |
[O-][Cr](=O)(=O)[O-].[Cs+].[Cs+] |
Kanonische SMILES |
O[Cr](=O)(=O)O.[Cs] |
| 13454-78-9 | |
Piktogramme |
Oxidizer; Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



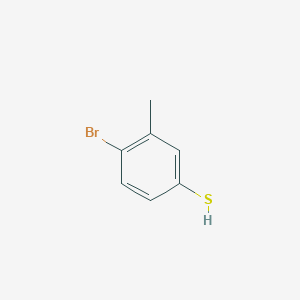
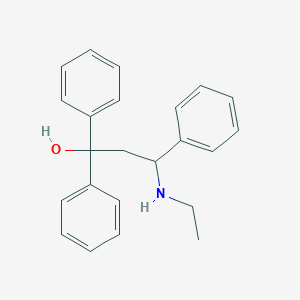
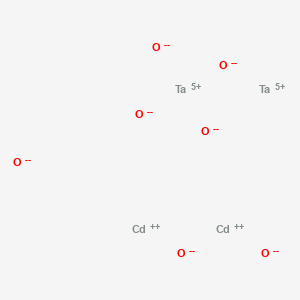
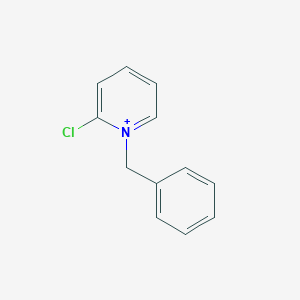

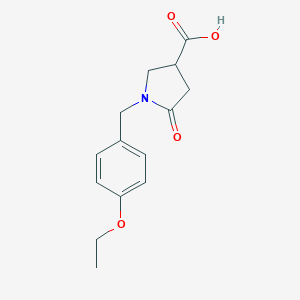
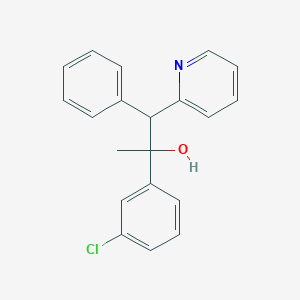
![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)
